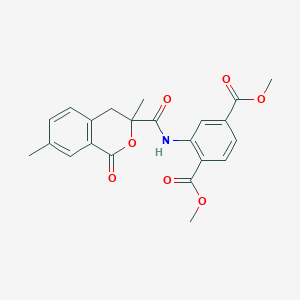

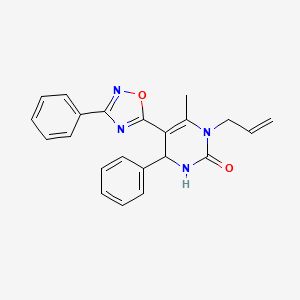

![molecular formula C14H11ClN2 B2502536 Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- CAS No. 950060-73-8](/img/structure/B2502536.png)

Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-" is a chemical of interest in various research studies. While the provided papers do not directly discuss this exact compound, they do explore related benzonitrile derivatives and their synthesis, molecular structure, and potential applications in fields such as neuroimaging, polymer science, and medicinal chemistry.

Synthesis Analysis

The synthesis of benzonitrile derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a fluorobenzyl analogue of DASB, a compound used in neuroimaging, which involves the substitution of a DASB precursor with a p-[18F]fluorobenzyl iodide. This process yields higher chemical yields of the desired product. Similarly, paper discusses the synthesis of polyamides and poly(amide-imide)s from 2,2-bis(4-aminophenoxy) benzonitrile, using a nucleophilic displacement reaction. Paper outlines a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, starting from p-aminobenzonitrile and involving several steps including protection, tetrazole formation, hydrolysis, chlorination, and amination.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial for their function and application. Paper investigates the structure of the excited states of 4-(N,N-Dimethyl-amino)benzonitrile, a molecule known for dual fluorescence. The study uses advanced computational methods to reveal that the intramolecular charge-transfer (ICT) state has a twisted geometry, which is important for understanding the photophysical properties of such compounds.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is explored in several papers. Paper and describe the heterocyclization of benzylthionitriles to produce 2-aminothiophene, a reaction with potential general utility. Paper focuses on the design of potent histamine H3 receptor antagonists based on a naphthalene core substituted with benzonitrile, which enhances lipophilicity and central nervous system (CNS) penetration. Paper details the synthesis of an important intermediate for HIV-1 reverse transcriptase inhibitors, involving reactions such as methylation, solvent-free amination, and chlorination.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are important for their practical applications. Paper reports that the synthesized polyamides and poly(amide-imide)s exhibit high glass transition temperatures and are soluble in polar aprotic solvents, with no significant weight loss before 400 °C. Paper describes the synthesis of an intermediate for bicalutamide, a medication used in prostate cancer treatment, and emphasizes the development of an environmentally friendly method for its production.

Scientific Research Applications

Synthesis and Chemical Properties

- Research on the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl and 5,5′-Methylene-bis(benzotriazole), focuses on developing practical and efficient methods for preparing key intermediates used in the manufacture of pharmaceuticals and materials with specific properties. These studies highlight the importance of finding cost-effective and environmentally benign synthesis routes for complex organic molecules (Qiu et al., 2009; Gu et al., 2009).

Biological Activities and Applications

- The antioxidant potential of chromones and their derivatives, which share structural similarities with benzonitrile derivatives, has been reviewed. These compounds are present in the human diet and exhibit a range of physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The activity is attributed to their ability to neutralize active oxygen and inhibit free radical processes (Yadav et al., 2014).

Environmental Impact and Degradation

- Studies on the environmental impact and degradation of chlorophenols, including 2-chlorophenol, indicate moderate toxic effects to mammalian and aquatic life. These findings are relevant for understanding the environmental behavior and potential risks associated with similar chlorinated compounds (Krijgsheld & Gen, 1986).

Metabolic Pathways and Nutritional Aspects

- Methionine, an essential amino acid, has its content in plants regulated by various enzymes and substrates, including those involved in the synthesis and catabolism of methionine. This is relevant for improving the nutritional value of plants and can inform studies on the metabolic roles of similar compounds in biological systems (Cavuoto & Fenech, 2012).

By-Products of Oxidation Reactions

- The formation of chloronitrile compounds in drinking waters has been observed as a result of reactions between chlorine or chloramine and organic materials containing amine/amide functions, followed by dehydrohalogenation. This highlights the importance of understanding the chemical reactions and potential by-products formed when disinfectants react with organic contaminants, which may have implications for water treatment and safety (Rice & Gomez-Taylor, 1986).

Mechanism of Action

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile, an atom that is rich in electron density, donates an electron pair to an electrophile, an atom deficient in electron density . This results in the formation of a new bond.

Biochemical Pathways

The compound’s transformation into quinazoline-2,4(1h,3h)-diones has been reported , suggesting it may play a role in the synthesis of these compounds.

properties

IUPAC Name |

4-[(2-chlorophenyl)methylamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATQDMJWMDOLMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

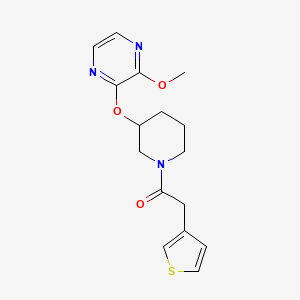

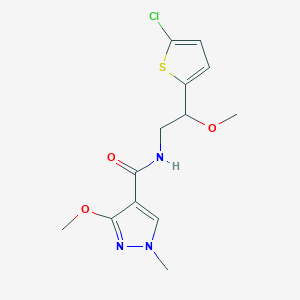

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

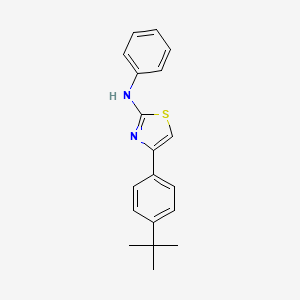

![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)

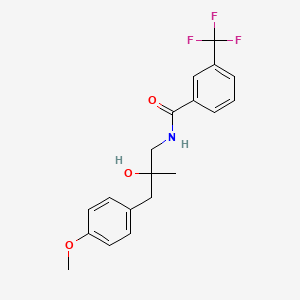

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

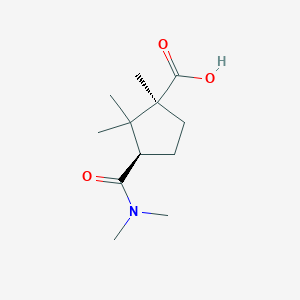

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)